Welcome to the BenchChem Online Store!
molecular formula C6H9NO4S B7767886 Aniline sulphate CAS No. 2424-53-5

Aniline sulphate

Cat. No. B7767886
M. Wt: 191.21 g/mol
InChI Key: NTOLGSSKLPLTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04681710

Procedure details

The classical process for making sulfanilic acid is the "baking" process wherein aniline acid and sulfuric acid are mixed together to form the solid aniline hydrogen sulfate salt (Fiat Report 1313) (1945). In one variant, a batch-type process, a layer of the solid salt several centimeters thick is spread on lead or iron trays. The loaded trays are then slowly passed through an oven or tunnel kiln and heated to above the rearrangement and water elimination temperature. The eliminated water is vented from the kiln and condensed together with any vaporized aniline. When the trays emerge, conversion to sulfanilic acid is substantially complete, the trays are emptied and the cycle is repeated by reloading the trays with additional aniline hydrogen sulfate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(O)(=O)([C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1)=O.NC1C=CC=CC=1.[S:19](=[O:23])(=[O:22])([OH:21])[OH:20]>>[S:19]([OH:23])([OH:22])(=[O:21])=[O:20].[NH2:9][C:6]1[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(C1=CC=C(C=C1)N)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed together

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)O.NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.